1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)-
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Overview
Description
1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- is a heterocyclic compound with the molecular formula C7H3BrF3N3. This compound is characterized by the presence of a benzotriazole ring substituted with a bromine atom at the 4th position and a trifluoromethyl group at the 6th position. It is known for its unique physicochemical properties and has found applications in various fields of scientific research and industry .
Preparation Methods
The synthesis of 1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1H-benzotriazole.
Bromination: The bromination of 1H-benzotriazole is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and the specific biological system. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- can be compared with other benzotriazole derivatives such as:
1H-Benzotriazole, 4-chloro-6-(trifluoromethyl)-: Similar in structure but with a chlorine atom instead of bromine.
1H-Benzotriazole, 4-bromo-6-(methyl)-: Similar in structure but with a methyl group instead of a trifluoromethyl group.
1H-Benzotriazole, 4-bromo-6-(difluoromethyl)-: Similar in structure but with a difluoromethyl group instead of a trifluoromethyl group.
Properties
IUPAC Name |
4-bromo-6-(trifluoromethyl)-3a,7a-dihydro-1H-benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N3/c8-4-1-3(7(9,10)11)2-5-6(4)13-14-12-5/h1-2,5-6H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFWHKOVZWVINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2C1NN=N2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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